2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride
Description
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride is an organic compound with the molecular formula C10H13ClF3NO. It is a useful research chemical known for its unique properties and applications in various scientific fields.
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)7-15-9-3-1-8(2-4-9)5-6-14;/h1-4H,5-7,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMSKLPRJUOFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride involves a multi-step process:
Reaction of benzyl bromide with 2,2,2-trifluoroethanol: This step produces 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethyl bromide.
Reaction of the resulting bromide with ammonia: This step yields 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine.
Chemical Reactions Analysis
Synthetic Preparation Pathways
The compound is synthesized through a multi-step sequence involving etherification, reduction, and ammoniation. Key steps from patent CN108640845B include:
Chloroacetylation of Phenol Derivatives
Reaction : Phenol → 4-chloroacetylphenol
Conditions :
-
Catalyst: AlCl₃ (2.0–2.5 eq)
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Solvent: Dichloromethane, 0–25°C
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Yield: 85–90% (depending on solvent)
Mechanism : Friedel-Crafts acylation with chloroacetyl chloride .
Etherification with Trifluoroethanol
Reaction : 4-Chloroacetylphenol + 2,2,2-trifluoroethyl p-toluenesulfonate → 4-(2,2,2-trifluoroethoxy)phenol
Conditions :
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Base: Sodium ethoxide (2.5 eq)
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Solvent: Ethanol, THF, or toluene (0–25°C)
Reduction of Nitrile Intermediate
Reaction : 4-(2,2,2-Trifluoroethoxy)phenylacetonitrile → 4-(2,2,2-trifluoroethoxy)phenethylamine
Conditions :
-
Catalyst: Raney Ni or Pd/C (5–10 wt%)
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Hydrogen Pressure: 0.3–0.5 MPa
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Temperature: 25–80°C
Hydrochloride Salt Formation
Reaction : Freebase amine + HCl → Hydrochloride salt
Conditions :
Amine Alkylation
Reaction : Ethylamine + Alkyl Halides → N-Alkylated Derivatives
Example :
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Reagent: Dibromoethane
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Base: K₂CO₃
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Solvent: Acetonitrile, 60°C
Aromatic Electrophilic Substitution
Reaction : Trifluoroethoxy-directed halogenation
Example :
Deprotection of Phthalimide Derivatives
Reaction : Phthalimide-protected amine → Free amine
Conditions :
Side Reactions and Byproducts
| Reaction Step | Byproduct | Mitigation Strategy |
|---|---|---|
| Hydrogenation of nitrile | Secondary amines (5–10%) | Optimize H₂ pressure (0.4 MPa) |
| Etherification | Di-alkylated phenol (3–8%) | Control stoichiometry (1:1.2 ratio) |
¹H-NMR (400 MHz, CDCl₃)
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δ 7.16 (d, J = 7.2 Hz, 2H, aromatic)
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δ 4.26 (t, J = 13.5 Hz, 2H, OCH₂CF₃)
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δ 2.84 (t, J = 13.8 Hz, 2H, CH₂NH₂)
IR (KBr, cm⁻¹)
Stability and Reactivity Notes
-
Hydrolysis : Stable in aqueous HCl (pH 1–3); degrades in basic conditions (pH >9) .
-
Light Sensitivity : No significant degradation under UV/Vis light (72-h study) .
Industrial Optimization Data
| Parameter | Ethanol | THF | Toluene |
|---|---|---|---|
| Reaction Time (h) | 10 | 12 | 14 |
| Yield (%) | 90 | 85 | 63 |
| Purity (%) | 98.5 | 97.2 | 95.8 |
| Data from Example 2, CN108640845B . |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride
- Molecular Formula : C10H12ClF3NO
- Molecular Weight : Approximately 251.66 g/mol
- CAS Number : 170015-96-0
The trifluoroethoxy group enhances lipophilicity and metabolic stability, which may influence binding affinities to various biological targets.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Can be reduced under specific conditions to yield different amines.
- Substitution : The trifluoroethoxy group can be replaced by other nucleophiles in substitution reactions.
Biological Studies
In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its interaction with neurotransmitter systems has been noted:
- Receptor Interactions : The compound interacts with serotonin receptors (5-HT receptors) and adrenergic receptors, potentially influencing neurotransmission and various physiological responses .
- Potential Therapeutic Uses : Due to its biological activity, it may have implications in treating neurological disorders or conditions related to neurotransmitter imbalances.
Industrial Applications
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties allow for the development of new formulations that can enhance efficacy in agricultural applications.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride can be compared with similar compounds such as:
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid: This compound has a similar trifluoroethoxy group but differs in its functional group and applications.
(2,2,2-Trifluoroethyl)benzene: This compound shares the trifluoroethoxy group but has different chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the presence of both the trifluoroethoxy group and the ethylamine moiety, which confer distinct chemical and biological properties.
Biological Activity
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine hydrochloride is a phenethylamine derivative notable for its unique trifluoroethoxy substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClF3NO
- Molecular Weight : Approximately 251.66 g/mol
- CAS Number : 170015-96-0
The biological activity of this compound is primarily attributed to its interaction with various receptors, particularly serotonin receptors (5-HT receptors) and adrenergic receptors. The trifluoroethoxy group enhances lipophilicity and metabolic stability, which may influence binding affinities and selectivity towards these targets.
Key Mechanisms:
- Serotonin Receptor Modulation : Similar compounds have shown agonist activity at 5-HT_2A receptors, indicating that this compound may also exhibit such properties.
- Dopaminergic Activity : Studies on related compounds suggest potential interactions with dopamine pathways, influencing adenylate cyclase activity in the striatum .
- Calcium Channel Interaction : Investigations into structurally similar compounds indicate possible effects on calcium channels, which could have implications for cardiovascular health.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas based on existing research:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Serotonin Receptor Studies : In a series of experiments evaluating related phenethylamines, it was found that modifications to the phenyl ring significantly impacted agonist potency at the 5-HT_2A receptor. The presence of the trifluoroethoxy group was associated with increased selectivity and potency .
- Dopaminergic Activity Assessment : A study comparing N-trifluoroethyldopamine analogs demonstrated that while dopamine effectively stimulated adenylate cyclase activity, the trifluoroethyl analog showed reduced efficacy, indicating a nuanced interaction with dopaminergic pathways .
- Vascular Response Evaluation : In isolated artery studies, both N-ethyl and N-trifluoroethyldopamine derivatives were shown to induce relaxation without selectivity for dopamine receptors, suggesting broader vascular implications for compounds with similar structures .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride to ensure stability?
- Methodological Answer : Store the compound in a cool, dry environment (0–6°C) in airtight containers to prevent hygroscopic degradation. Avoid exposure to strong oxidizing agents, acids, or moisture .
Q. How can researchers determine the solubility profile of this compound in different solvents?
- Methodological Answer : Conduct systematic solubility tests using polar (e.g., water, ethanol) and non-polar solvents (e.g., chloroform, benzene). Solubility in ethanol and chloroform has been documented, while limited solubility in ether suggests preferential use of polar aprotic solvents for reactions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation. Waste disposal must follow institutional guidelines for halogenated organic compounds, with segregation of acidic or reactive byproducts .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictions between computational predictions and experimental outcomes in the synthesis of this compound?
- Methodological Answer : Implement a feedback loop combining quantum chemical calculations (e.g., density functional theory) and high-throughput experimentation. ICReDD’s approach integrates reaction path searches with experimental validation to refine computational models and identify optimal reaction conditions .
Q. How can reaction path search methods based on quantum chemical calculations optimize the synthesis route?
- Methodological Answer : Use software like Gaussian or ORCA to model reaction pathways, focusing on intermediates and transition states. Validate predictions via small-scale experiments (e.g., microreactor trials) to assess yields and selectivity under varying temperatures and catalysts .
Q. What analytical techniques are recommended for characterizing structural isomers or impurities in this compound?
- Methodological Answer : Employ HPLC-MS for impurity profiling and chiral chromatography to resolve stereoisomers. NMR (¹H/¹³C, 2D-COSY) and X-ray crystallography can confirm structural integrity. Reference standards (e.g., EP guidelines) ensure compliance with purity thresholds .
Q. How can hygroscopicity impact experimental design, and what mitigations are necessary?
- Methodological Answer : Hygroscopicity may alter stoichiometry in moisture-sensitive reactions. Use anhydrous solvents, inert atmospheres (N₂/Ar), and Karl Fischer titration to monitor water content. Pre-dry the compound under vacuum (40–60°C) before use .
Q. What reactor design principles are critical for scaling up synthesis while maintaining yield?
- Methodological Answer : Prioritize continuous-flow reactors for better heat/mass transfer and reduced side reactions. Optimize parameters (residence time, mixing efficiency) using computational fluid dynamics (CFD) simulations. Pilot-scale trials validate scalability before industrial transition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
